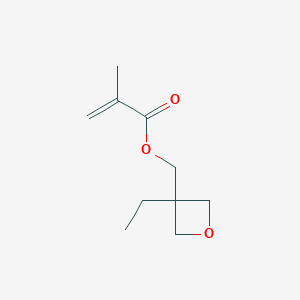

(3-Ethyloxetan-3-yl)methyl methacrylate

説明

Significance in Contemporary Polymer Science and Technology

The significance of (3-Ethyloxetan-3-yl)methyl methacrylate (B99206) in modern polymer science stems from its capacity to form polymers with a unique combination of properties. The presence of the oxetane (B1205548) ring allows for cationic polymerization, which can lead to polymers with excellent optical clarity, high refractive index, and notable abrasion resistance. These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and optical materials. For instance, UV-curable coatings derived from this monomer can be rapidly cured and exhibit strong adhesion, as well as chemical and abrasion resistance, making them suitable for application on various substrates like wood, plastics, and metals. watson-int.com

Furthermore, the methacrylate group enables this compound to participate in free-radical polymerization, a widely used and well-understood method for creating a vast array of polymers. This dual functionality allows for the creation of crosslinked polymers and copolymers with complex architectures. For example, acrylic resins synthesized through the free-radical copolymerization of (3-Ethyloxetan-3-yl)methyl methacrylate with other monomers like methyl methacrylate and methacrylic acid can undergo subsequent cationic photopolymerization to create films with robust mechanical and thermal properties. researchgate.net This capability is particularly advantageous in applications such as the development of high-performance dry film photoresists for photolithography. researchgate.net The ability to combine both polymerization mechanisms in a single system opens up possibilities for creating interpenetrating polymer networks and other advanced material structures.

Historical Context of Oxetane and Methacrylate Monomers in Polymer Synthesis

The development of polymers from oxetane and methacrylate monomers has followed distinct historical trajectories. The polymerization of oxetane derivatives began to be systematically explored in the mid-20th century. The first successful polymerization of an oxetane, specifically 3,3-bis(chloromethyl)oxetane, occurred in the 1950s, with the unsubstituted oxetane monomer being polymerized in 1956. wikipedia.org These early investigations into polyoxetanes revealed their potential as engineering polymers, with one derivative, derived from 3,3-bis(chloromethyl)oxetane, finding industrial application under the trade name Penton due to its high heat-distortion temperature and low water absorption. wikipedia.org The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, driven by the high ring strain energy of the four-membered ether ring. wikipedia.orgradtech.org

The history of methacrylate monomers dates back further, with the first synthesis of acrylic acid in 1843. gantrade.com Methacrylic acid was subsequently formulated in 1865, and the esterification of methacrylic acid with methanol (B129727) to produce methyl methacrylate was a pivotal development. wikipedia.org The industrial production of methyl methacrylate began in 1933 by the German company Röhm & Haas, leading to the commercialization of polymethyl methacrylate (PMMA), famously known by trade names such as Plexiglas and Perspex. wikipedia.orgnih.gov PMMA quickly became a widely used transparent thermoplastic due to its excellent optical clarity, weather resistance, and shatter-resistant properties, serving as a lightweight alternative to glass in numerous applications. wikipedia.orgspecialchem.com The polymerization of methacrylates is typically achieved through free-radical polymerization. nih.gov

The convergence of these two monomer families in a single molecule, as seen in this compound, represents a more recent advancement in polymer chemistry, aiming to combine the advantageous properties of both polyoxetanes and polymethacrylates.

Scope and Objectives of Academic Inquiry on this compound

Another significant area of academic inquiry is the synthesis and characterization of copolymers incorporating this compound. Researchers are exploring its copolymerization with various other monomers, such as styrene, to determine copolymerization parameters and understand how the incorporation of the oxetane-containing methacrylate influences the properties of the resulting copolymers. researchgate.net This line of research is crucial for developing new materials with a precisely controlled balance of properties, such as thermal stability, mechanical strength, and optical performance.

Furthermore, a key objective of academic research is to explore the application of this compound in advanced technologies. This includes its use in photopolymerizable compositions where its high refractive index and low absorption coefficient are advantageous. chemicalbook.comchemicalbook.com There is also a focus on its role in creating crosslinked polymers through the sequential or simultaneous polymerization of its two functional groups. For example, the cationic polymerization of a radically formed polymer of this compound can yield a crosslinked polymer with distinct thermal behaviors. researchgate.net Such research is vital for the development of advanced materials for applications in coatings, adhesives, and microelectronics.

特性

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Monomer Design Strategies for 3 Ethyloxetan 3 Yl Methyl Methacrylate

Methodologies for the Preparation of (3-Ethyloxetan-3-yl)methyl Methacrylate (B99206)

The preparation of (3-Ethyloxetan-3-yl)methyl methacrylate predominantly relies on established esterification reactions, leveraging commercially available precursors.

The most direct and common method for synthesizing this compound is the esterification of 3-Ethyloxetan-3-ylmethanol with methacrylic acid or its more reactive derivatives. This approach is analogous to the synthesis of other specialty acrylate (B77674) and methacrylate monomers. researchgate.netmedcraveonline.com

Key esterification pathways include:

Direct Acid-Catalyzed Esterification: This method involves reacting 3-Ethyloxetan-3-ylmethanol directly with methacrylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is typically performed at elevated temperatures with the continuous removal of water to drive the equilibrium towards the product ester. The non-ideality of the liquid phase can be accounted for by using activities instead of molar concentrations, with activity coefficients determined by methods like UNIFAC. researchgate.net

Reaction with Methacryloyl Chloride: A more rapid and often higher-yielding alternative involves the reaction of 3-Ethyloxetan-3-ylmethanol with methacryloyl chloride. This reaction is typically carried out at lower temperatures in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This pathway is common for producing similar functional monomers, such as 3-acryloyloxy-methyl-3′-methyloxetane. researchgate.net

Reaction with Methacrylic Anhydride (B1165640): Using methacrylic anhydride is another efficient method. The reaction with 3-Ethyloxetan-3-ylmethanol proceeds under mild conditions, often with a base catalyst, and produces the desired ester and methacrylic acid as the only byproduct, which can be easily removed.

The selection of a specific route often depends on factors like desired purity, reaction scale, and cost of reagents.

| Parameter | Direct Esterification | Methacryloyl Chloride Route | Methacrylic Anhydride Route |

| Methacrylic Reagent | Methacrylic Acid | Methacryloyl Chloride | Methacrylic Anhydride |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., Pyridine) | Base or None |

| Byproduct | Water | HCl (neutralized by base) | Methacrylic Acid |

| Reaction Conditions | High Temperature, Water Removal | Low to Room Temperature | Mild Conditions |

| Advantages | Low-cost reagents | High reactivity, High yield | Good yield, No corrosive HCl |

| Disadvantages | Reversible reaction, Byproduct removal | Corrosive and moisture-sensitive reagent | Higher reagent cost |

Beyond direct esterification, transesterification represents a viable alternative pathway. This process involves reacting 3-Ethyloxetan-3-ylmethanol with a simple methacrylate ester, such as methyl methacrylate (MMA), in the presence of a suitable catalyst (e.g., a titanate or a strong base). The reaction mechanism involves nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to the displacement of methanol (B129727). Driving the reaction to completion requires the removal of the more volatile alcohol byproduct (methanol).

Mechanistically, all these routes are variations of nucleophilic acyl substitution. In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of 3-Ethyloxetan-3-ylmethanol. In contrast, the reaction with methacryloyl chloride involves the direct attack of the alcohol on the highly electrophilic acyl chloride, a process that does not require acid catalysis.

Design Principles for Tailoring Monomer Reactivity and Polymerization Behavior

The unique structure of this compound, often abbreviated as EMO, allows for versatile polymerization behavior. researchgate.net Both the oxetane (B1205548) ring and the methacrylate group can be independently polymerized, offering a powerful tool for designing complex polymer architectures. researchgate.netchemicalbook.com

The oxetane ring is a four-membered cyclic ether with significant ring strain, making it susceptible to cationic ring-opening polymerization (CROP). acs.orgontosight.ai The substitution pattern on this ring profoundly affects its reactivity and the properties of the resulting polymer.

Polymer Properties: The 3-ethyl substituent becomes a side group on the resulting polyether backbone after CROP. This group increases the steric bulk and hydrophobicity of the polymer compared to an unsubstituted poly(oxetane). It also disrupts chain packing and increases segmental motion, which typically leads to a lower glass transition temperature (Tg) and increased solubility in nonpolar solvents.

The methacrylate group is a classic functional group for free-radical polymerization. nih.gov This allows this compound to be polymerized through its vinyl group, leaving the oxetane ring intact for subsequent reactions. researchgate.net

Polymerization Mechanisms: The monomer readily undergoes free-radical polymerization using standard initiators like dimethyl 2,2′-azobisisobutyrate (MAIB) or 2,2-azo-bisisobutyronitrile (AIBN). researchgate.netsapub.org The polymerization proceeds via the typical steps of initiation, propagation, and termination. nih.gov This results in a linear polymer with pendant oxetane rings along the backbone. Furthermore, advanced techniques like atom transfer radical polymerization (ATRP) can be employed to create well-defined block copolymers with controlled molecular weights and low dispersity. researchgate.net

Hybrid Polymerization: The dual functionality of the monomer is its most significant design feature. One can first perform a radical polymerization of the methacrylate groups to form a thermoplastic polymer. This polymer can then be crosslinked in a second step by inducing cationic ring-opening polymerization of the pendant oxetane rings, for example, through UV irradiation in the presence of a photoacid generator. researchgate.netwarshel.com This "orthogonal" polymerization capability is highly valuable for applications such as coatings, adhesives, and optical materials. warshel.comresearchgate.net

| Functional Group | Polymerization Type | Initiator/Catalyst | Resulting Structure |

| Methacrylate (C=C) | Free-Radical (e.g., ATRP) | AIBN, BPO, Cu-based catalysts | Linear polymer with pendant oxetane rings |

| Oxetane (cyclic ether) | Cationic Ring-Opening (CROP) | Lewis Acids (e.g., BF₃OEt₂), Photoacid Generators | Polyether backbone with ester side chains |

Purification and Characterization Techniques for Monomer Integrity

Ensuring the purity and structural integrity of the this compound monomer is critical for achieving predictable polymerization behavior and desired polymer properties.

Standard purification for methacrylate monomers involves several steps. sapub.org First, the crude product is typically washed with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted acidic precursors like methacrylic acid and acidic inhibitors. sapub.org This is followed by washing with brine to remove residual base and water. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. The final step is fractional distillation under reduced pressure to separate the pure monomer from non-volatile impurities and any polymerization inhibitors that may have been added for storage. google.com

A suite of analytical techniques is used to confirm the identity, purity, and structure of the monomer. warshel.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. st-andrews.ac.ukrsc.org The ¹H NMR spectrum provides precise information on the chemical environment of all protons, allowing for the identification of the ethyl, oxetane, and methacrylate moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. researchgate.netnih.gov Characteristic absorption bands verify the structural components of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the monomer. warshel.com By comparing the retention time to a standard and analyzing the peak area, the percentage purity can be accurately determined.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the monomer by identifying the molecular ion peak (M+). researchgate.net

Table of Expected Spectroscopic Data for this compound

FTIR Characteristic Peaks

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2970-2880 | C-H stretch | Alkyl (ethyl, methyl, methylene) |

| ~1720 | C=O stretch | Ester |

| ~1636 | C=C stretch | Alkene (methacrylate) |

| ~1160 | C-O stretch | Ester |

¹H NMR Characteristic Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.1 | s | 1H | Vinylic H |

| ~5.6 | s | 1H | Vinylic H |

| ~4.5 | m | 4H | -O-CH₂ - (Oxetane Ring) |

| ~4.2 | s | 2H | -C-CH₂ -O-C=O |

| ~1.95 | s | 3H | =C-CH₃ |

| ~1.8 | q | 2H | -CH₂ -CH₃ |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are critical for confirming the molecular structure of this compound, ensuring all the intended functional groups are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound by identifying the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group, the oxetane ring, the methacrylate vinyl group, and the methyl group. The integration of these signals provides a quantitative ratio of the protons, confirming the structure.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the vinyl carbons, and the carbons in the ethyl and oxetane groups.

The predicted chemical shifts in the ¹H NMR spectrum are key identifiers for the specific protons within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methacrylate Group | |

| Vinyl Protons (=CH₂) | 5.5 - 6.1 |

| Methyl Protons (-CH₃) | ~1.9 |

| Oxetane Moiety | |

| Methylene Protons (-OCH₂-) | ~4.4 |

| Methylene Protons (-CH₂-O-C=O) | ~4.2 |

| Ethyl Group | |

| Methylene Protons (-CH₂-CH₃) | ~1.7 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands that confirm the presence of the key ester and oxetane functionalities. The disappearance of the C=C vinyl peak after polymerization is a key indicator of a successful reaction. researchgate.net

Key characteristic peaks include:

A strong absorption band for the C=O stretching of the ester group.

Bands corresponding to the C=C stretching of the methacrylate's vinyl group.

Characteristic C-O-C stretching vibrations for both the ester and the oxetane ether linkage.

Stretching vibrations for C-H bonds in the alkyl and vinyl groups. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching | ~1725 - 1735 |

| Vinyl (C=C) | Stretching | ~1635 - 1660 |

| Ester & Ether (C-O-C) | Stretching | ~1140 - 1240 |

| Oxetane Ring | Ring Vibration (C-O-C) | ~980 |

Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)

Chromatographic methods are essential for separating the target monomer from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment. Commercial grades of this monomer typically specify a purity of greater than 98.0%, which is often determined by gas chromatography. tcichemicals.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds like this compound. In this method, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for analyzing methacrylates due to its high sensitivity to organic compounds. ecetoc.org The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 3: Typical Gas Chromatography (GC) Parameters for Methacrylate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis, particularly for less volatile impurities or for monitoring reactions in a liquid phase. researchgate.net For methacrylate analysis, reverse-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity.

The method can be tailored by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the monomer from potential impurities. e3s-conferences.org A UV detector is typically effective as the methacrylate group contains a chromophore.

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method for Methacrylate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV Detector (e.g., at 210 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 - 45 °C |

Polymerization Mechanisms and Kinetics of 3 Ethyloxetan 3 Yl Methyl Methacrylate

Free Radical Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate (B99206)

The methacrylate group of (3-Ethyloxetan-3-yl)methyl methacrylate allows it to undergo free radical polymerization, leading to the formation of a polymer backbone with pendant oxetane (B1205548) rings.

Initiation Mechanisms and Photoinitiator Systems

While thermal initiators have been documented for the polymerization of this compound, specific photoinitiator systems for its homopolymerization are not detailed in the available research. One study notes its use as a component in a dual-curing dry film photoresist, but does not specify the photoinitiator for its individual polymerization. researchgate.net Another source mentions that it is a commonly used photoinitiator itself in copolymerizations. watson-int.com

Commonly, the free radical polymerization of methacrylates is initiated by the decomposition of a thermal initiator, such as an azo compound or a peroxide, which generates primary radicals. For instance, dimethyl 2,2′-azobisisobutyrate (MAIB) has been successfully used to initiate the polymerization of this compound. researchgate.net

Propagation and Termination Kinetics in Homopolymerization

Detailed kinetic studies of the homopolymerization of this compound (referred to as EMO in the study) in benzene (B151609) have been conducted. researchgate.net The polymerization, initiated by dimethyl 2,2′-azobisisobutyrate (MAIB), proceeds through the vinyl group, leaving the oxetane ring intact. researchgate.net

The initial rate of polymerization (Rp) at 50 °C in benzene was found to follow the rate equation: researchgate.net

R_p = k[MAIB]^(0.55) [EMO]^(1.2)

Using electron spin resonance (ESR), the rate constants for propagation (k_p) and termination (k_t) were determined at 60 °C. These values are presented in the table below and compared with other common methacrylate esters. researchgate.net

| Monomer | k_p (L/mol·s) | k_t (L/mol·s) |

| This compound | 120 | 2.41 x 10^5 |

| Methyl Methacrylate | - | - |

| Glycidyl (B131873) Methacrylate | - | - |

The propagation and termination rate constants for this compound are notably lower than those for more common methacrylates like methyl methacrylate and glycidyl methacrylate. researchgate.net This suggests that the bulky oxetane-containing side group may sterically hinder the approach of the monomer to the growing polymer radical and impede the termination reactions between polymer chains. researchgate.net

Impact of Oxygen Inhibition on Polymerization Efficiency and Conversion

The specific impact of oxygen inhibition on the polymerization efficiency and conversion of this compound has not been extensively documented in scientific literature. However, it is a well-established phenomenon that molecular oxygen can inhibit free radical polymerization by scavenging the propagating radicals to form less reactive peroxy radicals, which can slow down or even halt the polymerization process. rsc.orgethz.chnih.gov This effect is particularly pronounced at the surface of a polymerizing system where oxygen from the atmosphere is readily available. rsc.org

For methacrylates in general, they are considered to be less sensitive to oxygen inhibition compared to acrylates. Furthermore, the presence of ether groups in a monomer can contribute to a reduction in oxygen inhibition through a series of chain transfer and oxygen scavenging reactions. Given that this compound possesses an ether linkage within its oxetane ring, it is plausible that it may exhibit some inherent resistance to oxygen inhibition, though direct experimental evidence for this specific monomer is lacking.

Solvent Effects on Free Radical Polymerization Dynamics

The influence of different solvents on the free radical polymerization dynamics of this compound has not been systematically investigated across a range of solvent types. The primary kinetic data available for this monomer were obtained from polymerization reactions conducted in benzene. researchgate.net

In general, the choice of solvent can affect the kinetics of free radical polymerization in several ways. researchgate.net Solvents can influence the rate of initiation by affecting the decomposition of the initiator. They can also impact the propagation and termination rate constants through viscosity effects or by forming complexes with the monomer or the propagating radical, which can alter their reactivity. researchgate.net For example, studies on other methacrylates have shown that aromatic solvents can influence the propagation rate constant. researchgate.net Without specific studies on this compound in various solvents, a detailed account of these effects on its polymerization remains speculative.

Cationic Ring-Opening Polymerization of this compound

The presence of the oxetane ring allows for a secondary mode of polymerization for this compound, which proceeds via a cationic ring-opening mechanism. This pathway can be initiated independently or subsequent to the free radical polymerization of the methacrylate group.

Initiation Pathways for Oxetane Ring-Opening

The cationic ring-opening polymerization of the oxetane ring in this compound can be initiated by strong electrophilic species. Boron trifluoride diethyl etherate (BF_3OEt_2) has been identified as an effective cationic initiator for this process. researchgate.net

The initiation mechanism involves the attack of the Lewis acid (BF_3) on the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. This strained intermediate is susceptible to nucleophilic attack by another monomer molecule, which results in the opening of the oxetane ring and the propagation of a polyether chain. mdpi.com The polymerization of the oxetane ring in this monomer using BF_3OEt_2 resulted in polymers with number-average molecular weights in the range of 650–3100 g/mol . researchgate.net

Furthermore, when the polymer previously formed through free radical polymerization of the methacrylate groups is subjected to cationic initiation with BF_3OEt_2, a crosslinked polymer is produced. researchgate.net This demonstrates the dual functionality of the monomer, where the pendant oxetane rings can be polymerized in a secondary step to form a network structure. researchgate.net

Role of Lewis Acids and Photoacid Generators in Cationic Polymerization

The cationic polymerization of this compound is initiated through the oxetane ring, a process that relies on the generation of a strong electrophilic species. This is typically achieved using Lewis acids or photoacid generators (PAGs). ontosight.ai Lewis acids, such as boron trifluoride etherate (BF₃OEt₂), function as effective initiators by accepting an electron pair from the oxygen atom in the oxetane ring. researchgate.net This interaction polarizes the carbon-oxygen bond, facilitating nucleophilic attack by another monomer molecule and initiating the polymerization cascade.

In applications requiring spatial and temporal control, such as in UV curing and photolithography, photoacid generators are employed. rsc.org PAGs are compounds that, upon exposure to ultraviolet radiation, undergo a photochemical reaction to produce a strong Brønsted or Lewis acid. rsc.org Common classes of PAGs used for oxetane polymerization include onium salts like diaryliodonium and triarylsulfonium salts. rsc.orgradtech.org For instance, triphenylsulphonium hexafluoroantimonate is a frequently used PAG in such systems. radtech.org

Recent research has focused on developing novel PAGs with enhanced efficiency and tailored properties. One such development involves PAGs based on the tetrakis(perfluoro-t-butyloxy)aluminate anion, which have demonstrated advantageous reactivity in photo-differential scanning calorimetry (photo-DSC) studies compared to common onium salt PAGs. rsc.org Another example is bis[4-(tert-butyl)phenyl]iodonium tetra(perfluoro-tert-butoxy)aluminate, which features a weakly coordinating aluminate anion that allows the cationic polymerization to proceed efficiently. tcichemicals.com The acid generated photochemically protonates the oxygen atom of the oxetane ring, creating a tertiary oxonium ion which is the active species for ring-opening and chain propagation.

Table 1: Examples of Initiators for Cationic Polymerization of Oxetanes

| Initiator Type | Specific Example | Activation Method |

| Lewis Acid | Boron Trifluoride Etherate (BF₃OEt₂) | Direct Addition |

| Photoacid Generator (PAG) | Triphenylsulphonium Hexafluoroantimonate | UV Irradiation |

| Photoacid Generator (PAG) | Diphenyliodonium salts with aluminate anions | UV Irradiation |

| Photoacid Generator (PAG) | Triarylsulfonium salts | UV Irradiation |

Kinetics of Oxetane Ring Opening and Chain Growth

The kinetics of the cationic polymerization of this compound are primarily governed by the ring-opening of the strained four-membered oxetane ring, which is considered the rate-limiting step of the process. chemicalbook.com The mechanism proceeds via the formation of a tertiary oxonium ion after the initial protonation of the oxetane oxygen by the acid catalyst. This active species is then attacked by the oxygen atom of an incoming monomer molecule.

Hybrid Polymerization Systems Incorporating this compound

The dual functionality of this compound, containing both a polymerizable methacrylate group and an oxetane ring, makes it an ideal candidate for hybrid polymerization systems. These systems combine different polymerization mechanisms to create novel materials with tailored properties.

A prominent example is the creation of dual-curing systems. In this approach, the methacrylate group is first polymerized via a free-radical mechanism, often in copolymerization with other acrylic monomers like methyl methacrylate and methacrylic acid. researchgate.net This step results in a linear or branched acrylic resin with pendant oxetane groups. Subsequently, these pendant oxetane groups can be cross-linked through a cationic photopolymerization process upon exposure to UV light in the presence of a photoacid generator. researchgate.net This sequential curing process allows for the formation of highly cross-linked networks with excellent mechanical and thermal properties, which are valuable in applications such as dry film photoresists. researchgate.net

Another advanced application involves surface-initiated atom transfer radical polymerization (ATRP). This compound can be polymerized from the surface of substrates like silica (B1680970) particles to form well-defined polymer brushes. researchgate.net These brushes can then be used as macroinitiators for the polymerization of a second monomer, such as methyl methacrylate, to create block copolymers of the type poly[this compound]-b-poly(methyl methacrylate) (PEMO-b-PMMA) grafted onto the particles. researchgate.net The PEMO layer can then be cross-linked through cationic ring-opening of the oxetane groups, creating a robust core-shell structure. researchgate.net

Advanced Kinetic Studies and Mechanistic Insights

Real-time Monitoring Techniques (e.g., Photo-DSC, FTIR, Raman Spectroscopy)

To gain a deeper understanding of the complex kinetics of this compound polymerization, advanced real-time monitoring techniques are indispensable. These methods allow for the continuous tracking of chemical and physical changes as the reaction proceeds.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy is another powerful technique that monitors the concentration of functional groups in real-time. radtech.org For hybrid systems, the disappearance of the characteristic absorption bands of the methacrylate C=C double bond can be tracked to follow the radical polymerization, while the opening of the oxetane ring can be monitored by observing changes in the ether C-O-C stretching vibrations during cationic polymerization. radtech.org

Other sophisticated systems like the Automatic Continuous Online Monitoring of Polymerization (ACOMP) platform can provide comprehensive real-time data on polymer properties. fluenceanalytics.compcimag.com By combining detectors such as UV absorption, differential refractometry, viscometry, and light scattering, ACOMP can continuously measure monomer conversion, polymer concentration, intrinsic viscosity, and weight-average molecular weight throughout the reaction. fluenceanalytics.compcimag.com While often applied to radical polymerizations, the principles are adaptable to study the complex dynamics of hybrid polymerization systems. fluenceanalytics.com Dielectric spectroscopy has also been employed to monitor isothermal polymerization processes by tracking changes in conductivity and permittivity as monomer is converted to polymer. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of polymerization mechanisms at a molecular level. Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. mdpi.com

For the cationic ring-opening polymerization of this compound, computational modeling can be used to:

Calculate the Potential Energy Surface: By optimizing the geometries of all species along the reaction coordinate, a detailed energy profile can be constructed. This helps to identify the rate-determining steps and calculate activation energies for initiation, propagation, and termination.

Elucidate the Structure of Intermediates: The exact structure and stability of key intermediates, such as the tertiary oxonium ion, can be determined. This is crucial for understanding the reaction kinetics, as the stability of this intermediate can significantly influence the rate of chain growth. radtech.org

Investigate Catalyst-Monomer Interactions: Modeling can reveal the specific interactions between the Lewis acid or proton and the oxygen atom of the oxetane ring, providing insight into the initiation mechanism.

Predict Reaction Rates: By applying principles from transition state theory, theoretical rate constants can be calculated and compared with experimental data, validating the proposed mechanism.

Such elementary reaction step-based models are considered the preferred choice in modern polymerization kinetic modeling, as they allow for a more fundamental understanding and prediction of reaction behavior under various conditions. mdpi.com

Influence of Monomer Concentration and Temperature on Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion for this compound are significantly influenced by key reaction parameters such as monomer concentration and temperature.

Temperature: Generally, increasing the polymerization temperature increases the reaction rate. ump.edu.my This is due to the increased kinetic energy of the molecules, leading to a higher frequency of effective collisions and providing the necessary activation energy for the ring-opening of the oxetane. ump.edu.my Studies on methacrylate polymerization have shown that higher temperatures lead to shorter reaction times to reach a given conversion. ump.edu.myresearchgate.net However, there is often an optimal temperature range. Excessively high temperatures can lead to side reactions, such as chain transfer, which can limit the final molecular weight and potentially cause thermal degradation. researchgate.net For photopolymerization systems, the heat generated from the exothermic ring-opening reaction can also accelerate the process. radtech.org

Monomer Concentration: The rate of polymerization typically shows a direct dependence on the monomer concentration. For cationic ring-opening polymerizations, the kinetics are often first-order with respect to the monomer. researchgate.net In copolymerization systems, the initial concentration ratio of this compound to other comonomers will directly affect the composition of the resulting polymer and, consequently, its final properties, such as the glass transition temperature (Tg) and mechanical strength. ekb.eguaic.ro Higher monomer concentrations generally lead to higher polymerization rates, but can also increase the viscosity of the reaction medium, which may introduce diffusion limitations, particularly at high conversions (the gel effect).

Table 2: General Effects of Parameters on Polymerization

| Parameter | Effect on Polymerization Rate | Effect on Conversion | Notes |

| Increasing Temperature | Increases | Generally increases, but can be limited by side reactions at very high temperatures. ump.edu.myresearchgate.net | Reduces reaction time; may lower final molecular weight due to increased chain transfer. ump.edu.myresearchgate.net |

| Increasing Monomer Concentration | Increases | Increases | Affects copolymer composition and final properties; can increase viscosity and lead to diffusion control. researchgate.netekb.eg |

| Increasing Initiator Concentration | Increases | Increases (up to a point) | Higher concentration can lead to shorter polymer chains and a broader molecular weight distribution. |

Copolymerization Strategies Involving 3 Ethyloxetan 3 Yl Methyl Methacrylate

Reactivity Ratios and Copolymer Composition in Radical Copolymerization

In radical copolymerization, which involves the methacrylate (B99206) functionality of EMO, the composition and microstructure of the resulting copolymer chain are dictated by the relative reactivities of the comonomers. This relationship is quantified by the monomer reactivity ratios (r₁ and r₂), which are crucial parameters for predicting and controlling the final polymer structure. ekb.eg

The product of the reactivity ratios (r₁ * r₂ = 0.53 * 0.43 = 0.228) is less than 1, which indicates a tendency towards alternating copolymerization, though the copolymer will still have a random distribution of monomer units. scielo.br The values of r₁ and r₂ being less than 1 signify that both propagating radicals (poly(EMO)• and poly(styrene)•) prefer to react with the other monomer rather than their own.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Behavior |

|---|---|---|---|---|---|

| EMO | Styrene | 0.53 researchgate.net | 0.43 researchgate.net | 0.228 | Random/Alternating Tendency |

For context, the reactivity ratios for other common methacrylate monomer pairs have been determined using methods like Fineman-Rose (F-R) and Kelen-Tudos (K-T). scielo.brsapub.org These values similarly dictate the resulting copolymer structure, which can range from random to block-like depending on the specific monomers involved. ekb.egsapub.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 sapub.org | 0.7751 sapub.org | F-R / K-T (Mean) |

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.142 scielo.br | 0.903 scielo.br | F-R / K-T |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 ekb.eg | 0.230 ekb.eg | F-R / K-T / Mayo-Lewis |

| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 0.6993 mdpi.com | 1.8635 mdpi.com | IR Spectroscopy |

Beyond experimental determination, the copolymerization behavior of monomers can be predicted using theoretical models. The most well-known is the Alfrey-Price Q-e scheme, which assigns a reactivity factor (Q) and a polarity factor (e) to each monomer. The Q value relates to the resonance stabilization of the monomer and its corresponding radical, while the e value accounts for the polarity of the vinyl group. Using these parameters, the reactivity ratios for a given monomer pair can be estimated. For this compound (EMO, M₁), the Q₁ and e₁ values have been calculated based on its copolymerization with styrene (M₂), for which Q₂=1.0 and e₂=-0.8 are standard reference values. researchgate.net

| Parameter | Value |

|---|---|

| Q₁ | 0.87 researchgate.net |

| e₁ | +0.42 researchgate.net |

The positive 'e' value for EMO indicates that its vinyl group is electron-deficient, which is typical for methacrylate esters. The 'Q' value is comparable to other methacrylates, suggesting a similar degree of resonance stabilization. researchgate.net

More advanced modeling techniques are also employed to predict copolymerization kinetics, composition, and molecular weight development up to high conversions. mdpi.comscielo.org.mx Software packages like PREDICI® can be used to perform kinetic modeling of complex radical copolymerization systems, incorporating phenomena such as diffusion-controlled effects (the gel effect). mdpi.com Furthermore, computational simulations and methods for analyzing reactions with reversible propagation steps are being developed to provide more accurate determination of reactivity ratios, especially for complex systems. chemrxiv.org

Hybrid Polymerization with Other Monomer Classes (e.g., Acrylates, Epoxides)

The presence of both methacrylate and oxetane (B1205548) groups allows EMO to participate in hybrid polymerizations, where two different polymerization mechanisms occur simultaneously or sequentially. radtech.orgmdpi.com The methacrylate group can be copolymerized with other acrylates and methacrylates via a free-radical mechanism, while the oxetane ring can be copolymerized with other cyclic ethers, such as epoxides, via a cationic ring-opening mechanism. researchgate.netradtech.org This versatility enables the creation of complex polymer structures that combine the properties of both polymer types, such as the toughness of polyacrylates and the thermal stability of polyethers. nih.gov

A primary application of hybrid polymerization is the development of dual-cure systems. mdpi.com A dual-curing process involves a combination of two distinct curing reactions that can be triggered by different stimuli, such as UV light and heat. nih.govresearchgate.net For a formulation containing EMO, the methacrylate groups can be rapidly polymerized using a radical photoinitiator upon exposure to UV light, forming an initial network. nih.gov This first curing stage can solidify the material and define its shape. researchgate.net Subsequently, a second curing stage can be initiated, often by heat, to trigger the cationic ring-opening polymerization of the oxetane rings, leading to the formation of a second, interpenetrating polyether network. researchgate.netnih.gov

This sequential process offers significant advantages:

Processability : The initial UV cure provides a stable, tack-free intermediate material (a "green part") that can be handled easily. nih.gov

Enhanced Properties : The second thermal cure advances the polymerization, increases the crosslink density, and significantly improves the material's final thermal and mechanical properties, such as tensile strength and glass transition temperature (Tg). nih.gov

Reduced Inhibition : The radical polymerization of acrylates is often inhibited by oxygen, while cationic ring-opening polymerization can be sensitive to moisture. radtech.org Dual-cure systems can be formulated to mitigate these issues.

Epoxy-acrylate systems are a well-studied parallel, where acrylates are first UV-cured followed by a thermal cure for the epoxy component. nih.govmdpi.com The principles are directly applicable to EMO, with the oxetane ring serving the role of the cationically polymerizable group. radtech.org

The dual-cure process described above is an ideal method for forming Interpenetrating Polymer Networks (IPNs). An IPN is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. eversticks.comnih.govsemanticscholar.org When a monomer like EMO is used, where one functional group (methacrylate) forms a network and the other (oxetane) subsequently forms a second network in the presence of the first, a full IPN is created. nih.govnih.gov

If one of the components is a linear polymer entangled within a polymer network, the structure is known as a semi-IPN. eversticks.commdpi.com For example, if EMO were copolymerized radically with MMA to form a linear polymer, and then the pendant oxetane groups were cationically polymerized to form a network, a semi-IPN structure would result.

The formation of IPNs and semi-IPNs offers several benefits:

Synergistic Properties : IPNs often exhibit a synergistic combination of the properties of the constituent networks, leading to materials with enhanced toughness, impact resistance, and thermal stability. nih.gov

Phase Morphology Control : The kinetics of the two polymerization reactions can influence the final morphology of the IPN, allowing for control over the degree of phase separation and, consequently, the material's properties. nih.gov

Improved Adhesion : In dental and adhesive applications, IPN structures can provide excellent interfacial adhesion. eversticks.com

Graft Copolymerization and Block Copolymer Synthesis

The distinct reactivity of the methacrylate group on EMO allows for its use in controlled radical polymerization (CRP) techniques to create well-defined graft and block copolymers.

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. nih.gov Research has shown that EMO can be polymerized from a surface using atom transfer radical polymerization (ATRP). researchgate.net In one study, EMO was polymerized from the surface of silica (B1680970) particles to create well-defined poly(EMO) grafts. researchgate.net This "grafting from" approach is a powerful method for surface modification. The pendant oxetane groups on the grafted chains remain available for subsequent reactions, such as further crosslinking. researchgate.net General "grafting to" methods, where pre-formed polymer chains are attached to a backbone, are also common for methacrylates. nih.govmdpi.com

Block copolymers are composed of two or more different polymer segments, or blocks, linked in a linear sequence. These materials can self-assemble into ordered nanostructures. The synthesis of block copolymers containing EMO has been demonstrated. For instance, poly(EMO)-grafted silica particles were used as a macroinitiator for the subsequent ATRP of methyl methacrylate (MMA), resulting in silica particles grafted with PEMO-b-PMMA block copolymers. researchgate.net Other techniques, such as those utilizing addition-fragmentation chain transfer (AFCT), can also be employed to synthesize block copolymers using a PMMA macroinitiator, a strategy that could be adapted for EMO. rsc.orgrsc.org

Advanced Polymer Structures and Architectures Derived from 3 Ethyloxetan 3 Yl Methyl Methacrylate

Crosslinked Networks and Thermosetting Polymers

(3-Ethyloxetan-3-yl)methyl methacrylate (B99206) is particularly well-suited for the formation of crosslinked networks and thermosetting polymers due to its dual reactivity. kerton-industry.com The methacrylate group can undergo free-radical polymerization, typically initiated by UV light or thermal initiators, while the oxetane (B1205548) ring can be polymerized through cationic ring-opening polymerization. chemicalbook.com This allows for the creation of dual-cure systems, where an initial UV cure can be followed by a thermal cure to enhance the final properties of the thermoset. kerton-industry.com

Density of Crosslinking and Its Control in UV-curable Systems

In UV-curable systems, the crosslink density of polymers derived from (3-Ethyloxetan-3-yl)methyl methacrylate is a critical parameter that dictates the material's mechanical and thermal properties. The control over crosslinking density can be achieved through several strategies. The initial network is formed by the photopolymerization of the methacrylate groups. nih.govnih.gov The density of this initial network is influenced by factors such as the concentration of the photoinitiator, the intensity of the UV light, and the duration of the exposure. nih.gov

A higher concentration of photoinitiator and greater UV light intensity generally lead to a faster polymerization rate and can influence the final monomer conversion, thereby affecting the crosslink density. nih.gov The presence of the oxetane ring offers a secondary mechanism for increasing crosslink density. Following the initial UV cure, a thermal treatment in the presence of a cationic initiator can induce the ring-opening polymerization of the oxetane moieties, leading to the formation of polyether linkages and a more densely crosslinked network. radtech.org

The degree of this secondary crosslinking can be controlled by the concentration of the cationic initiator and the temperature and duration of the thermal post-cure. This dual-curing capability allows for precise tailoring of the final polymer network structure and its associated properties. For instance, a higher crosslink density typically results in a higher glass transition temperature (Tg), increased hardness, and improved solvent resistance. tue.nl

Table 1: Hypothetical Influence of Curing Conditions on the Properties of a this compound-Based Thermoset

| Formulation | UV Curing Time (s) | Thermal Post-Cure | Glass Transition Temperature (°C) | Hardness (Shore D) |

| A | 30 | None | 85 | 75 |

| B | 60 | None | 95 | 80 |

| C | 60 | 120°C for 1 hr | 120 | 88 |

| D | 90 | 150°C for 2 hr | 145 | 92 |

This table is illustrative and represents expected trends in the properties of thermosets derived from this compound based on general principles of dual-cure systems.

Formation of High Molecular Weight Polymers

The synthesis of high molecular weight polymers from this compound can be achieved through controlled polymerization of its methacrylate group. Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are effective in producing well-defined linear polymers with controlled molecular weights and low dispersity. mdpi.com In these processes, the oxetane ring remains intact, yielding a linear polymethacrylate (B1205211) with pendant oxetane functionalities.

The molecular weight of the resulting polymer is typically controlled by the ratio of monomer to initiator or chain transfer agent. mdpi.com These high molecular weight linear polymers can subsequently be crosslinked through the cationic ring-opening of the pendant oxetane groups to form a network structure. This approach allows for the processing of the polymer in its linear, thermoplastic state before curing it into a final, crosslinked thermoset. The mechanical properties of polymers, such as tensile strength and modulus, generally increase with higher molecular weight. researchgate.net

Hyperbranched and Dendritic Polymers

The AB* monomer structure of this compound, where 'A' is the polymerizable methacrylate group and 'B*' is the latent initiating oxetane group, makes it a suitable candidate for the synthesis of hyperbranched and dendritic polymers through self-condensing vinyl polymerization (SCVP). nih.gov

Synthetic Approaches for Highly Branched Architectures

One primary approach to synthesizing hyperbranched polymers from this compound is through self-condensing vinyl polymerization (SCVP). In this method, the polymerization can be initiated either through the methacrylate or the oxetane group. nih.gov For instance, a cationic initiator can open an oxetane ring, creating a carbocationic species that can then initiate the polymerization of the methacrylate groups of other monomers. As the polymer chain grows, the pendant oxetane rings can be activated to create new branching points.

Alternatively, a free-radical initiator can be used to polymerize the methacrylate groups, forming a linear chain with pendant oxetane rings. Subsequent addition of a cationic initiator can then induce the ring-opening of the oxetane groups, leading to the formation of branches between the linear polymer chains.

For more controlled, dendrimer-like structures, iterative synthetic approaches can be employed. This would involve a stepwise growth process, where a generation of branches is added in a controlled manner, followed by activation of the terminal groups for the next generation of branching. nih.gov

Topological Control and Its Impact on Polymer Properties

The topology of hyperbranched and dendritic polymers, including the degree of branching (DB) and molecular weight distribution, significantly influences their physical and chemical properties. rsc.org For polymers derived from this compound, controlling the reaction conditions is crucial for tailoring the final architecture.

The degree of branching can be influenced by factors such as the monomer concentration, the type and concentration of the initiator, and the reaction temperature. dokumen.pub For example, a slow addition of the monomer can favor the reaction of monomer with the growing polymer chains rather than self-polymerization, leading to a higher degree of branching. dokumen.pub

Hyperbranched polymers typically exhibit unique properties compared to their linear counterparts, such as lower solution and melt viscosity, higher solubility, and a large number of terminal functional groups. nih.gov The globular and compact structure of these polymers reduces intermolecular entanglements. dokumen.pub The numerous terminal groups, which would be the unreacted oxetane or methacrylate moieties, are available for further functionalization, making these polymers interesting for applications in coatings, additives, and drug delivery. nih.gov The relationship between the degree of branching and the intrinsic viscosity is a key characteristic of these polymers, with higher branching generally leading to a more compact structure and lower viscosity. acs.org

Table 2: Expected Relationship Between Synthesis Conditions and Properties of Hyperbranched Polymers from this compound

| Parameter | Effect on Polymer Architecture | Impact on Properties |

| Monomer Feed Rate | Slow addition increases the degree of branching. | Lower viscosity, higher solubility. |

| Initiator Type | Cationic vs. Radical initiator influences branching mechanism. | Affects molecular weight distribution and degree of branching. |

| Monomer/Initiator Ratio | Controls the overall molecular weight. | Influences solution viscosity and film-forming properties. |

This table provides a qualitative overview of the expected influence of synthetic parameters on the properties of hyperbranched polymers derived from this compound.

Polymer Composites and Nanocomposites

Polymers derived from this compound can serve as matrix materials for the fabrication of polymer composites and nanocomposites with enhanced properties. The incorporation of fillers, ranging from micro- to nano-scale, can significantly improve the mechanical, thermal, and barrier properties of the resulting material. nih.gov

The synthesis of these composites can be achieved through various methods, including in-situ polymerization, solution blending, and melt intercalation. preprints.org In the case of in-situ polymerization, the filler is dispersed in the this compound monomer, and polymerization is then initiated. This method can lead to a good dispersion of the filler within the polymer matrix.

The surface of the fillers can be modified to improve their compatibility with the polymer matrix, which is crucial for achieving optimal property enhancements. For instance, silica (B1680970) or clay nanoparticles can be surface-treated with coupling agents that can react with the polymer matrix. The oxetane groups in the polymer derived from this compound could potentially be used to react with surface-modified fillers, leading to a strong interfacial adhesion.

The addition of nanofillers such as montmorillonite clay, silica nanoparticles, or carbon nanotubes can lead to significant improvements in properties at very low filler loadings. researchgate.netmdpi.com These enhancements can include increased tensile strength and modulus, improved thermal stability, and reduced gas permeability. nih.gov

Table 3: Representative Data on the Effect of Nanofiller on the Mechanical Properties of a Polymethacrylate Matrix

| Filler Type | Filler Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |

| None | 0 | 50 | 2.5 |

| Silica Nanoparticles | 1 | 65 | 3.2 |

| Silica Nanoparticles | 3 | 75 | 3.8 |

| Montmorillonite Clay | 1 | 62 | 3.1 |

| Montmorillonite Clay | 3 | 70 | 3.6 |

This table presents typical data for polymethacrylate-based nanocomposites and is intended to be illustrative of the potential enhancements achievable with polymers derived from this compound.

Integration of Fillers and Reinforcing Agents

There is a lack of specific research data on the types of fillers and reinforcing agents that have been successfully integrated into a poly(this compound) matrix. General knowledge of polymer composites suggests that common fillers such as silica, clay, and carbon nanotubes could potentially be used. However, without experimental data, any discussion on the processing techniques (e.g., in-situ polymerization, melt blending, solution casting), the effect of filler loading on mechanical properties (such as tensile strength, modulus, and impact resistance), or the influence on thermal properties (like glass transition temperature and thermal stability) would be purely speculative for this specific polymer system.

Interfacial Interactions and Their Influence on Composite Performance

The performance of a polymer composite is critically dependent on the interfacial interactions between the polymer matrix and the filler. For a poly(this compound) matrix, the nature of these interactions would be influenced by the chemical functionalities present in the polymer, namely the ester and oxetane groups. In theory, the polarity of these groups could promote adhesion with fillers that have been surface-modified to introduce compatible functional groups. Techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and dynamic mechanical analysis (DMA) would be essential to characterize these interfacial interactions and their effect on the composite's performance. However, no such studies have been published for this specific polymer.

Without dedicated research, it is not possible to provide data tables or detailed research findings as requested. The scientific community has yet to publish work exploring this specific area of material science.

Specialized Polymerization Techniques for 3 Ethyloxetan 3 Yl Methyl Methacrylate

Photopolymerization and UV Curing Technologies

Photopolymerization, or UV curing, is an energy-efficient process that uses ultraviolet (UV) light to rapidly convert a liquid monomer formulation into a solid polymer. mdpi.com The process is initiated by photoinitiators that absorb UV radiation and dissociate into reactive species, such as free radicals or strong acids. mdpi.com For a hybrid monomer like (3-Ethyloxetan-3-yl)methyl methacrylate (B99206), UV curing can trigger both free-radical polymerization of the methacrylate group and cationic ring-opening polymerization of the oxetane (B1205548) ring, often simultaneously in what is known as a hybrid cure system. radtech.org This dual-cure capability is advantageous for applications requiring low shrinkage, excellent adhesion, and high chemical resistance. arkema.com

Frontal Photopolymerization (FPP) is a technique that converts a monomer into a polymer via a localized reaction zone that propagates through the material. rsc.orgresearchgate.net Unlike conventional UV curing, which is often limited to thin layers, FPP allows for the curing of thick samples. researchgate.net The process is initiated by UV light, which causes a photoinitiator to decompose and start the polymerization at the surface. rsc.org The heat released during this exothermic polymerization then drives the reaction front forward, sustaining the process directionally. rsc.org

The mechanism involves three main steps:

Initiation : UV radiation cleaves a photoinitiator, generating radicals or acids that react with the monomer. rsc.org

Propagation : A solid polymer front forms and moves from the irradiated surface into the unreacted liquid monomer. rsc.org

Control : A key advantage of FPP over thermally driven frontal polymerization is control; the process can be started and stopped simply by turning the UV light source on or off. rsc.org

The inclusion of oxetane groups, such as that in (3-Ethyloxetan-3-yl)methyl methacrylate, can significantly enhance FPP. Oxetane monomers have been shown to increase the reactivity of formulations and facilitate the formation of a stable front. rsc.org The high ring strain energy of the oxetane ring (19–20 kcal mol⁻¹) is released during ring-opening polymerization, contributing to the thermal energy that drives the front forward. rsc.org

Spatially controlled polymerization is the foundation of additive manufacturing techniques like 3D printing. nih.govnih.gov Photopolymerization is particularly well-suited for these applications due to the high degree of spatial and temporal control afforded by light. mdpi.commatilda.science Frontal photopolymerization is an effective method for creating three-dimensional objects because the directional propagation of the curing front allows for the fabrication of thick and complex structures. rsc.org The polymerization-induced volume shrinkage, which occurs as the front moves through the material, can be harnessed to create self-folding 3D origami-like structures. rsc.org

Photoinitiators are essential components in UV-curable formulations, as they absorb light energy and initiate the polymerization process. arkema.com For a hybrid monomer like this compound, a dual-cure system requires a combination of photoinitiators to activate both the free-radical and cationic polymerization pathways. researchgate.netmdpi.com

Free-Radical Photoinitiators : These are used to cure the methacrylate group. They are broadly classified into two types:

Type I (Cleavage) : These initiators, such as α-hydroxyketones and acylphosphine oxides, undergo unimolecular bond cleavage upon UV exposure to form free radicals. researchgate.netwisconsin.edu

Type II (Abstraction) : These initiators, like benzophenones, require a co-initiator or synergist (e.g., an amine) from which they abstract a hydrogen atom to generate initiating radicals. wisconsin.edursc.org

Cationic Photoinitiators : These are required for the ring-opening polymerization of the oxetane group. Onium salts, such as diaryliodonium or triarylsulfonium salts, are commonly used. researchgate.netarkema.com Upon UV irradiation, these compounds generate a strong Brønsted acid, which initiates the cationic polymerization. arkema.com A key feature of this process is "dark cure," where the acid remains active and continues the polymerization even after the UV light source is removed. arkema.com

| Photoinitiator Type | Mechanism | Target Functionality | Examples |

| Free-Radical (Type I) | Unimolecular cleavage to form radicals. researchgate.net | Methacrylate | α-Hydroxyketones, Acylphosphine oxides. researchgate.net |

| Free-Radical (Type II) | Hydrogen abstraction from a co-initiator. wisconsin.edu | Methacrylate | Benzophenones, Thioxanthones (with amine synergists). wisconsin.edursc.org |

| Cationic | Photolysis generates a strong acid. arkema.com | Oxetane | Diaryliodonium salts, Triarylsulfonium salts. radtech.orgresearchgate.net |

| Sensitizer | Absorbs light and transfers energy to the initiator. rsc.org | N/A | Squaraine dyes, Thioxanthones. rsc.org |

Emulsion and Dispersion Polymerization

Emulsion and dispersion polymerization are heterophase techniques used to produce polymer particles, known as latexes, dispersed in a continuous medium, typically water. nih.govacs.org These methods are advantageous for producing high molecular weight polymers at fast polymerization rates while allowing for efficient heat removal and viscosity control. nih.gov Methacrylate monomers are commonly polymerized using these techniques. acs.orgrsc.org For a functional monomer like this compound, these water-based systems offer a scalable route to produce functional latexes, provided that reaction conditions (e.g., pH, temperature) are controlled to maintain the integrity of the reactive oxetane ring. nih.gov

Miniemulsion and microemulsion polymerization are advanced emulsion techniques that offer enhanced control over particle size and morphology.

Miniemulsion polymerization involves the direct nucleation of monomer droplets. researchgate.net This is achieved by subjecting a mixture of monomer, water, surfactant, and a costabilizer to high shear forces (e.g., ultrasonication). cmu.edu The costabilizer, a highly water-insoluble compound like hexadecane, creates an osmotic pressure that prevents the diffusion of monomer from smaller droplets to larger ones (Ostwald ripening). cmu.edu This allows each stable nanodroplet (typically 30-500 nm in diameter) to act as an individual nanoreactor, and the final particle size is directly related to the initial droplet size. researchgate.netcmu.edu This method is highly effective for incorporating functional monomers and producing particles with a narrow size distribution. researchgate.net

Microemulsion polymerization utilizes a thermodynamically stable microemulsion, which is a transparent or translucent mixture of monomer, water, surfactant, and often a cosurfactant. taylorfrancis.com Polymerization is initiated within these extremely small monomer domains (typically below 10 nm) to produce very fine nanoparticles. researchgate.net The resulting polymer particles can act as "seeds" for further growth by consuming monomer from the surrounding microemulsion phase. taylorfrancis.com

The synthesis of polymer nanoparticles and microparticles is a direct application of emulsion, dispersion, and related techniques. nih.govmdpi.com By employing these methods with this compound, it is possible to produce spherical micro- or nanoparticles with pendant oxetane groups preserved on the particle surface.

Emulsion Polymerization : This is a widely used industrial method to produce polymer nanoparticles. nih.gov The final particle size (typically 100-400 nm) can be tuned by adjusting parameters such as the surfactant concentration. nih.gov

Dispersion Polymerization : This technique is used to produce larger, monodisperse microparticles (in the micrometer range). The polymerization of a monomer is carried out in a solvent in which the monomer is soluble but the resulting polymer is not, using a steric stabilizer to control particle growth and prevent aggregation. researchgate.net

Controlled Radical Polymerization (CRP) : Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be combined with emulsion or dispersion methods. rsc.orgresearchgate.net RAFT dispersion polymerization, for example, allows for the synthesis of block copolymer nanoparticles with well-defined morphologies (e.g., spheres, worms, vesicles) and reactive end-groups. researchgate.net

The resulting functional particles from this compound polymerization are valuable as building blocks for hierarchical materials, reactive fillers in composites, or templates for creating porous structures. nih.govmdpi.com The surface-available oxetane groups can be used for post-polymerization modification or crosslinking reactions. researchgate.net

| Polymerization Technique | Typical Particle Size | Key Features |

| Emulsion | 50 - 500 nm acs.orgnih.gov | Water-based, fast rates, high molecular weight, scalable. acs.orgnih.gov |

| Dispersion | 1 - 10 µm | Produces larger, monodisperse particles; requires a steric stabilizer. researchgate.net |

| Miniemulsion | 30 - 500 nm cmu.edu | Droplet nucleation dominates; requires high shear and a costabilizer. researchgate.netcmu.edu |

| Microemulsion | 5 - 50 nm taylorfrancis.comresearchgate.net | Starts from a thermodynamically stable system; produces very small particles. researchgate.net |

Polymerization in Supercritical Fluids and Ionic Liquids

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the study of the polymerization of this compound specifically within supercritical fluid or ionic liquid media. While the polymerization of other methacrylate monomers, such as methyl methacrylate (MMA), has been explored in these non-conventional solvents, and the cationic ring-opening polymerization of oxetane derivatives is well-documented in traditional organic solvents, direct research on the synthesis of poly(this compound) using these specialized techniques appears to be unpublished.

Consequently, detailed research findings, established protocols, and data tables concerning reaction kinetics, polymer characteristics, and process parameters for the polymerization of this compound in supercritical fluids or ionic liquids are not available at this time. Further research is required to explore these polymerization pathways and characterize the resulting polymers.

Applications of Polymers Based on 3 Ethyloxetan 3 Yl Methyl Methacrylate in Materials Science

UV-Curable Coatings and Adhesives

The rapid, solvent-free, and energy-efficient nature of UV curing has made it a prominent technology in the coatings and adhesives industry. researchgate.net (3-Ethyloxetan-3-yl)methyl methacrylate (B99206) is a valuable monomer in these systems, contributing to the development of materials with superior performance characteristics. researchgate.net

Formulation Design for High-Performance UV-Curable Resins

The design of high-performance UV-curable resins often involves the strategic selection of monomers and oligomers to achieve a desired balance of properties such as cure speed, mechanical strength, and adhesion. mdpi.com (3-Ethyloxetan-3-yl)methyl methacrylate is a key component in hybrid formulations that capitalize on both free-radical and cationic polymerization mechanisms. researchgate.net

In these "hybrid" or interpenetrating polymer network (IPN) systems, the methacrylate group undergoes rapid polymerization initiated by a radical photoinitiator, while the oxetane (B1205548) ring is polymerized by a cationic photoinitiator. researchgate.net This dual-cure capability offers several advantages:

Oxygen Inhibition Mitigation: The cationic polymerization of the oxetane ring is not inhibited by oxygen, which can be a significant issue in the free-radical polymerization of acrylates, especially in thin films. ktu.ltradtech2020.com

Reduced Shrinkage: The ring-opening polymerization of the oxetane moiety results in significantly lower volumetric shrinkage compared to the polymerization of acrylic double bonds. ktu.ltradtech2020.com This reduction in stress is critical for applications requiring high dimensional stability and improved adhesion. ktu.lt

Enhanced Properties: The combination of the two polymer networks can lead to synergistic improvements in mechanical properties, such as hardness and flexibility, as well as enhanced chemical and abrasion resistance. researchgate.netmdpi.com

Formulations can be tailored by adjusting the ratio of this compound to other comonomers, such as epoxies or other acrylates, and by selecting appropriate photoinitiator systems. mdpi.com For example, combining oxetanes with epoxy compounds can improve the curing speed and final properties of the cured resin. ktu.lt

Table 1: Components in a Model UV-Curable Formulation

| Component | Function | Example |

| Oxetane Monomer | Reduces shrinkage, improves adhesion | This compound |

| Acrylate (B77674) Oligomer | Provides backbone properties (e.g., flexibility, hardness) | Urethane Acrylate |

| Radical Photoinitiator | Initiates methacrylate polymerization | Ethyl(2,4,6-trimethylbenzoyl)-phenyl phosphinate |

| Cationic Photoinitiator | Initiates oxetane ring-opening | Diaryliodonium salt |

| Reactive Diluent | Adjusts viscosity, crosslink density | Isobornyl Acrylate |

Adhesion Mechanisms and Interface Science

The adhesion of a coating or adhesive to a substrate is a critical performance parameter. Polymers based on this compound can exhibit excellent adhesion to a variety of substrates, including metals, plastics, and wood, due to a combination of chemical and physical interactions at the interface. researchgate.net

The primary mechanisms contributing to adhesion are:

Chemical Bonding: The cationic ring-opening polymerization of the oxetane ring can generate hydroxyl (-OH) groups in the polymer backbone. These polar groups can form strong hydrogen bonds or even covalent bonds (e.g., with surface hydroxyls on glass or metal oxides), leading to excellent chemical adhesion. This is analogous to the high adhesion observed in epoxy-based systems, which also form hydroxyl groups during curing. google.com

Mechanical Interlocking: The low polymerization shrinkage associated with the oxetane ring opening minimizes internal stresses that can lead to delamination. ktu.lt This allows the polymer to maintain intimate contact with the substrate's microscopic irregularities, creating strong mechanical interlocking.

Adhesion can be further enhanced through the use of adhesion promoters , such as silane (B1218182) coupling agents. researchgate.net These molecules act as a bridge between the inorganic substrate and the organic polymer matrix, forming strong covalent bonds at the interface. researchgate.net For example, a silane like 3-(methacryloyloxy)propyltrimethoxysilane can be used to pre-treat a glass or metal surface, improving the bond with the methacrylate component of the polymer.

Development of Transparent and High Refractive Index Materials